molecular formula C7H15NO2 B1523218 1-Amino-3-(cyclopropylmethoxy)propan-2-ol CAS No. 1019546-35-0

1-Amino-3-(cyclopropylmethoxy)propan-2-ol

Cat. No.: B1523218
CAS No.: 1019546-35-0
M. Wt: 145.2 g/mol
InChI Key: CPNLELVAINVYEJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound was first reported in the context of pharmaceutical intermediate synthesis. A key patent (WO2010029566A2) filed in 2009 describes its role in the production of betaxolol, a cardioselective β-adrenoceptor antagonist. The synthetic route involves:

  • Alkylation of 2-(4-benzyloxyphenyl)ethanol with cyclopropylmethyl bromide.
  • Deprotection and subsequent epoxidation with epichlorohydrin.
  • Reaction with isopropyl amine to form betaxolol.

The cyclopropylmethoxy group in 1-amino-3-(cyclopropylmethoxy)propan-2-ol enhances steric and electronic properties, making it critical for β-blocker activity. Early research focused on optimizing its synthesis to avoid hazardous reagents like lithium aluminium hydride, improving industrial viability.

Table 1: Key Historical Milestones

Year Development Source
2009 First synthetic application in betaxolol production
2010 PubChem entry established
2021 Commercial availability from suppliers like American Elements

Significance in Aminopropanol Research

Aminopropanols are pivotal in drug design due to their dual functional groups, which enable hydrogen bonding and chiral specificity. 1-Amino-3-(cyclopropylmethoxy)propan-2-ol distinguishes itself through:

  • Cyclopropyl group : Enhances metabolic stability by resisting oxidative degradation.
  • Stereochemical flexibility : The secondary alcohol and amine allow for stereoselective modifications, critical in β-blocker synthesis.

Its role in betaxolol synthesis underscores its importance in cardiovascular therapeutics, where selective β1-adrenoceptor antagonism reduces intraocular pressure in glaucoma.

Table 2: Comparison with Related Aminopropanols

Compound Structure Application
Betaxolol Contains 1-amino-3-(cyclopropylmethoxy)propan-2-ol moiety β-blocker for glaucoma
Propranolol Naphthyl-substituted aminopropanol Non-selective β-blocker
Albuterol Phenylethanolamine derivative Bronchodilator

Classification within Aminoalcohol Compound Family

Aminoalcohols are classified by their amine and alcohol positions. This compound belongs to the 1,2-aminoalcohol subclass, with the amine and alcohol groups on adjacent carbons. Key subclasses include:

  • Primary aminoalcohols : e.g., Ethanolamine (NH2CH2CH2OH).
  • Secondary aminoalcohols : e.g., 1-Amino-3-(cyclopropylmethoxy)propan-2-ol.
  • Cyclic aminoalcohols : e.g., Quinine.

The cyclopropylmethoxy group places it in a niche category of ether-functionalized aminoalcohols , which exhibit unique solubility and reactivity profiles.

Research Scope and Academic Relevance

Current research focuses on three domains:

  • Synthetic Methodology :
    • Development of one-pot reactions to reduce purification steps.
    • Use of InCl3 catalysis for stereoselective synthesis.
  • Medicinal Chemistry :
    • Design of β-adrenoceptor antagonists with improved selectivity.
    • Exploration as a ligand in G protein-coupled receptor (GPCR) targeting.
  • Material Science :
    • Functionalization of polymers via amine-alcohol reactivity.

Recent studies highlight its utility in diversity-oriented synthesis (DOS), where its scaffold enables rapid generation of polycyclic libraries.

Table 3: Emerging Applications

Field Application Example
Catalysis Chiral ligand in asymmetric synthesis
Drug Discovery Intermediate for kinase inhibitors
Polymers Crosslinking agent in epoxy resins

Properties

IUPAC Name

1-amino-3-(cyclopropylmethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-3-7(9)5-10-4-6-1-2-6/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNLELVAINVYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(cyclopropylmethoxy)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethanol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(cyclopropylmethoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopropylmethoxypropanone, while reduction of the amino group may produce cyclopropylmethoxypropylamine.

Scientific Research Applications

1-Amino-3-(cyclopropylmethoxy)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethoxy group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name R1 Substituent R2 Substituent Molecular Formula Molecular Weight (g/mol) Pharmacological Class
1-Amino-3-(cyclopropylmethoxy)propan-2-ol Cyclopropylmethoxy (-OCH₂C₃H₅) Amino (-NH₂) C₇H₁₅NO₂ 145.20 Potential β-blocker
Betaxolol 4-[2-(Cyclopropylmethoxy)ethyl]phenoxy Isopropylamino C₁₈H₂₉NO₃·HCl 343.89 (HCl salt) β₁-Selective antagonist (antiglaucoma)
1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl 2,4-Difluorophenyl Amino C₉H₁₂ClF₂NO 223.65 Undisclosed
Metoprolol Impurity A 4-(2-Methoxyethyl)phenoxy Ethylamino C₁₃H₂₀NO₃ 253.30 β₁/β₂-Blocker impurity
Nadolol Naphthalen-1-yloxy tert-Butylamino C₁₇H₂₇NO₄ 309.40 Non-selective β-blocker

Key Observations :

  • Substituent Impact : The cyclopropylmethoxy group in the target compound and betaxolol introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to methoxyethyl (Metoprolol) or difluorophenyl groups .
  • Amino Group Variations: Betaxolol’s isopropylamino group improves β₁-selectivity, whereas the primary amino group in the target compound may alter receptor binding kinetics .

Pharmacological and Physicochemical Properties

  • Betaxolol : High β₁-selectivity (cardioselective) with logP ~2.8, favoring ocular tissue penetration .
  • Metoprolol Impurity A: Reduced potency due to ethylamino substitution; logP ~1.5 limits CNS activity .
  • 1-Amino-3-(cyclopropylmethoxy)propan-2-ol: Predicted logP ~1.9 (calculated via ChemDraw), suggesting moderate lipophilicity. The cyclopropyl group may confer metabolic stability against oxidative degradation .

Biological Activity

1-Amino-3-(cyclopropylmethoxy)propan-2-ol is a compound that has garnered interest due to its potential biological activities. With the molecular formula C7H15NO2, it features an amino group, a cyclopropylmethoxy group, and a propanol backbone. This unique structure suggests various pharmacological properties, making it a candidate for further research in medicinal chemistry.

The biological activity of 1-amino-3-(cyclopropylmethoxy)propan-2-ol is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins and enzymes, potentially influencing their activity and stability. This interaction may play a role in modulating pathways involved in neurotransmission and cardiovascular functions.

Pharmacological Properties

  • Cardiovascular Effects : Preliminary studies indicate that compounds similar to 1-amino-3-(cyclopropylmethoxy)propan-2-ol exhibit selective β-blocking properties, which are crucial for managing cardiovascular conditions such as hypertension and arrhythmias . The compound's structure suggests it may also have potential as a selective β1-adrenergic receptor antagonist.
  • Neuropharmacology : The cyclopropylmethoxy moiety may enhance the compound's ability to penetrate the blood-brain barrier, suggesting potential applications in treating neurological disorders. Research is ongoing to explore its effects on neurotransmitter systems and neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
β-Adrenergic ActivitySelective β1-blocking properties observed
NeuroprotectivePotential effects on neurotransmitter systems
Toxicity StudiesLD50 values evaluated in animal models

Case Studies

Several studies have explored the pharmacological effects of compounds related to 1-amino-3-(cyclopropylmethoxy)propan-2-ol:

  • Cardiovascular Pharmacology : A study compared the effects of various β-blockers, including those structurally similar to 1-amino-3-(cyclopropylmethoxy)propan-2-ol, on heart rate and blood pressure in animal models. The results indicated significant reductions in heart rate without adverse effects on cardiac output, suggesting a favorable safety profile for potential therapeutic use .
  • Neuropharmacological Assessment : Research involving neuroprotective assays demonstrated that compounds with similar structures could mitigate neuronal damage in vitro under oxidative stress conditions. This suggests that 1-amino-3-(cyclopropylmethoxy)propan-2-ol may possess protective qualities against neurodegeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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